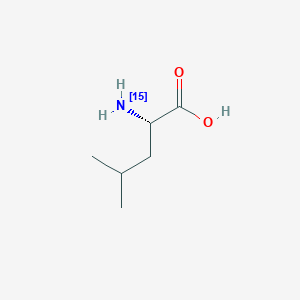

L-Leucine-15N

Descripción general

Descripción

L-Leucine-15N, also known as L-leucine labeled with nitrogen-15, is a stable isotope-labeled amino acid. It is commonly used in various scientific research fields, including chemistry, biology, and medicine, due to its unique properties and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine-15N typically involves the incorporation of nitrogen-15 into the leucine molecule. One common method is the use of [3-2H] 13C α-ketoisovalerate to introduce (1H-δ methyl)-leucine into 15N-, 13C-, 2H-labeled proteins . This method ensures a high level of incorporation of the nitrogen-15 isotope into the leucine molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for cost-effectiveness and high yield, ensuring that the final product meets the required purity and isotopic enrichment standards .

Análisis De Reacciones Químicas

Types of Reactions

L-Leucine-15N can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted leucine derivatives. These products are often used in further research and applications.

Aplicaciones Científicas De Investigación

L-Leucine-15N has a wide range of applications in scientific research:

Mecanismo De Acción

L-Leucine-15N exerts its effects primarily through its incorporation into proteins and peptides. The nitrogen-15 label allows for detailed studies of protein structure and function using NMR spectroscopy. The compound interacts with various molecular targets, including enzymes and receptors, and participates in metabolic pathways such as the mechanistic target of rapamycin (mTOR) signaling pathway .

Comparación Con Compuestos Similares

Similar Compounds

H-[13C]Leu-OH: L-leucine labeled with carbon-13.

H-[2H]Leu-OH: L-leucine labeled with deuterium.

H-[13C, 15N]Leu-OH: L-leucine labeled with both carbon-13 and nitrogen-15.

Uniqueness

L-Leucine-15N is unique due to its nitrogen-15 label, which provides specific advantages in NMR studies. The nitrogen-15 isotope has a lower natural abundance and different nuclear properties compared to other isotopes, making it particularly useful for detailed structural and dynamic studies of proteins and other biomolecules .

Actividad Biológica

L-Leucine-15N is a stable isotope-labeled form of the essential branched-chain amino acid leucine, which plays a crucial role in various biological processes, including protein synthesis, metabolism, and cellular signaling. The incorporation of the nitrogen-15 isotope into biological systems allows researchers to trace metabolic pathways and understand the compound's biological activity in greater detail.

Overview of L-Leucine

Chemical Properties:

- Molecular Formula: C6H13N^15O2

- Molecular Weight: Approximately 131.18 g/mol

- Melting Point: >300 °C

- Optical Activity: [α]25/D +14.5° in 5 M HCl

L-Leucine is categorized as a hydrophobic amino acid with an isobutyl side chain, making it essential for various physiological functions, particularly in muscle metabolism and growth.

L-Leucine exerts its biological effects primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. This pathway is crucial for regulating protein synthesis and cell growth. Research indicates that leucine promotes:

- Muscle Protein Synthesis: By stimulating mTORC1, leucine enhances the phosphorylation of key proteins involved in protein translation, such as S6K1 and 4E-BP1 .

- Energy Metabolism: Leucine influences lipid metabolism and insulin sensitivity, making it significant for metabolic health .

- Mitochondrial Function: It promotes mitochondrial biogenesis, thereby increasing cellular energy production .

Incorporation Studies

Research has demonstrated that this compound can be effectively incorporated into various amino acids within biological systems. For instance:

- A study involving rat cerebral cortex slices showed that L-[15N]-leucine was specifically incorporated into isoleucine but not into valine or other amino acids, suggesting compartmentalization of amino acid metabolism in the brain .

Nutritional Studies in Ruminants

In ruminants, the infusion of L-[15N]-leucine has been used to study nitrogen flow rates and amino acid distribution. Findings indicated that:

- The transfer of labeled nitrogen from leucine to other amino acids occurs through microbial protein synthesis in the rumen, enhancing the understanding of nitrogen metabolism in dairy cows .

Developmental Studies in Aquatic Species

A study on Sebastes schlegelii (a type of fish) utilized L-[15N]-leucine to trace maternal nutrient transfer during embryonic development. Results showed:

- High levels of 15N-leucine were detected in embryonic blood but not in the embryos themselves, indicating selective nutrient absorption during critical developmental stages .

Case Studies

Case Study 1: Muscle Growth and Metabolism

A clinical study highlighted that leucine supplementation significantly increased muscle mass and strength in elderly subjects undergoing resistance training. The anabolic effects were attributed to enhanced mTORC1 signaling and increased protein synthesis rates .

Case Study 2: Insulin Sensitivity

In a controlled trial involving overweight individuals, dietary supplementation with leucine improved insulin sensitivity and lipid profiles, suggesting potential therapeutic applications for type 2 diabetes management .

Propiedades

IUPAC Name |

(2S)-2-(15N)azanyl-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-GEERXGHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438103 | |

| Record name | L-Leucine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59935-31-8 | |

| Record name | L-Leucine-15N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59935-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Leucine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.